4-Cyano-2-hydroxy-3-methylbenzoic acid
Description
4-Cyano-2-hydroxy-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group at position 2, a cyano group at position 4, and a methyl group at position 2.
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-cyano-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H7NO3/c1-5-6(4-10)2-3-7(8(5)11)9(12)13/h2-3,11H,1H3,(H,12,13) |
InChI Key |
QLFSNURQBJAXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Solubility
The acidity (pKa) and solubility of benzoic acid derivatives are highly dependent on substituent type and position. Below is a comparative analysis based on substituent trends:
Note: The cyano group (-CN) strongly withdraws electrons, enhancing acidity compared to 4-hydroxybenzoic acid. The methyl group (-CH3) at position 3 introduces steric hindrance, reducing solubility .
Thermal Stability and Melting Points
Methyl and cyano substituents increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole for -CN, van der Waals for -CH3):
Note: The triazine-linked analog in (melting point 217.5–220°C) supports this estimate, as cyano groups stabilize crystalline lattices .
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